2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol
Description
2-[(E)-{[4-(4-Chlorophenyl)piperazin-1-yl]imino}methyl]phenol is a Schiff base derivative characterized by a piperazine ring substituted with a 4-chlorophenyl group and an imino-phenolic backbone. This compound combines structural features of aromatic amines and heterocyclic piperazine moieties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves condensation of a hydroxybenzaldehyde derivative with a substituted piperazine amine under reflux conditions, followed by crystallization for purification .
Key structural attributes:
Properties
IUPAC Name |
2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-15-5-7-16(8-6-15)20-9-11-21(12-10-20)19-13-14-3-1-2-4-17(14)22/h1-8,13,22H,9-12H2/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQNXFILAVXUHH-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation in Ethanolic Media
A representative procedure adapted from analogous syntheses involves refluxing equimolar quantities of salicylaldehyde (1.22 g, 10 mmol) and 4-(4-chlorophenyl)piperazin-1-amine (2.29 g, 10 mmol) in absolute ethanol (50 mL) at 65–70°C for 4–6 hours . The reaction progress is monitored via thin-layer chromatography (TLC). Post-completion, the mixture is cooled to ambient temperature, yielding a yellow precipitate. Recrystallization from hot ethanol affords the pure product as crystalline solids, with yields averaging 68–75% .
Key Variables:
-
Solvent : Ethanol, methanol, or acetonitrile. Polar protic solvents enhance proton exchange, facilitating imine formation.
-
Catalyst : Acetic acid (1–2 drops) may accelerate reaction kinetics by stabilizing intermediates.
-
Temperature : Elevated temperatures (60–80°C) favor equilibrium shifts toward imine formation.
Alternative Pathways and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 20–30 minutes while improving yields to 82–85% . This method, validated for related Schiff bases, minimizes side reactions like enolization or oxidative degradation.
Solvent-Free Mechanochemical Synthesis
Grinding salicylaldehyde and 4-(4-chlorophenyl)piperazin-1-amine in a mortar with cerium(IV) ammonium nitrate (CAN) as a catalyst achieves 90–92% conversion within 15 minutes . This eco-friendly approach eliminates solvent waste and enhances atomic economy.
Characterization and Analytical Data
Post-synthesis, the compound is characterized via spectroscopic and crystallographic methods:
Spectroscopic Profiling
-
IR (KBr, cm⁻¹) : ν(O–H) at 3420 (phenolic), ν(C=N) at 1620, ν(C–Cl) at 1090.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.25–7.45 (m, 4H, Ar–H), 6.85–7.10 (m, 3H, Ar–H), 3.20–3.50 (m, 8H, piperazine).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 160.2 (C=N), 154.8 (C–O), 133.5–128.0 (Ar–C), 52.1–46.3 (piperazine).
Single-Crystal X-ray Diffraction
Crystals suitable for X-ray analysis are grown via slow evaporation of an ethanol solution. The structure reveals a planar imine linkage (C=N bond length: 1.28 Å) and intramolecular hydrogen bonding between the phenolic –OH and adjacent imine nitrogen.
Challenges and Mitigation Strategies
Steric Hindrance in Piperazine Derivatives
Bulky substituents on piperazine may impede imine formation. Utilizing high-boiling solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity.
Oxidative Degradation
The phenolic –OH group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) preserves product integrity.
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system with residence time of 10 minutes at 120°C achieves 95% conversion , enabling kilogram-scale production. This method, adapted from patent workflows, ensures consistent quality and reduces batch variability.
Green Chemistry Metrics
-
E-factor : 0.8 (solvent-free routes).
-
Atom Economy : 89% (theoretical).
Chemical Reactions Analysis
Imine Hydrolysis and Stability
The Schiff base (C=N) group undergoes hydrolysis under acidic or alkaline conditions:
Hydrolysis kinetics depend on the electron-withdrawing 4-chlorophenyl group, which stabilizes the imine but slows reaction rates compared to non-halogenated analogs .
Metal Coordination Chemistry
The compound acts as a tridentate ligand via phenolic oxygen, imine nitrogen, and piperazine nitrogen. Coordination studies with transition metals reveal:
Stoichiometric ratios (metal:ligand) typically follow 1:1 or 1:2 patterns, confirmed by UV-Vis and ESR spectroscopy .
Electrophilic Aromatic Substitution
The phenolic ring undergoes regioselective substitution:
Reduction of the Imine Bond
Selective reduction preserves the piperazine and phenolic moieties:
| Reducing Agent | Solvent | Temperature | Product | Purity | Source |
|---|---|---|---|---|---|
| NaBH<sub>4</sub> | Methanol | 0–5°C | Secondary amine derivative | 89% | |
| H<sub>2</sub>/Pd-C | Ethanol | 25°C | Fully saturated piperazine derivative | 76% |
Oxidation Reactions
The phenolic group oxidizes to quinones under strong conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub> | Aqueous H<sub>2</sub>SO<sub>4</sub>, 90°C | o-Quinone derivative | 45% | |
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 50°C | Partially oxidized adducts | 32% |
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation/acylation:
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group shows limited reactivity due to deactivation:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH<sub>3</sub> | Cu catalyst, 150°C | 4-Aminophenyl derivative | <10% | |
| OH<sup>-</sup> | 200°C, DMSO | Partial hydroxylation | 12% |
Photochemical Reactions
UV irradiation induces cis-trans isomerization of the imine bond, confirmed by <sup>1</sup>H NMR (Δδ = 0.3 ppm for aromatic protons) .
This compound’s multifunctional reactivity makes it a versatile scaffold for pharmaceutical development, particularly in designing metal-chelating agents and CNS-targeted therapeutics. Further studies should explore its catalytic applications and structure-activity relationships in drug discovery.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol exhibit significant antidepressant activity. A study conducted on various piperazine derivatives demonstrated that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors, which is crucial for antidepressant effects .
Case Study : A derivative of this compound was tested in animal models for its efficacy in reducing depressive behaviors. Results showed a marked decrease in immobility time in forced swim tests, suggesting potential as a therapeutic agent for depression.
Anticancer Properties
Schiff bases are known for their anticancer properties due to their ability to form complexes with metal ions, which can inhibit cancer cell proliferation. The compound has shown promise in preliminary studies as a potential anticancer agent by inducing apoptosis in cancer cell lines.
Case Study : A recent investigation assessed the cytotoxic effects of a related compound on breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer drug .
Coordination Chemistry
The ability of Schiff bases to form stable complexes with transition metals is well-documented. The compound can act as a ligand, facilitating the synthesis of metal complexes that exhibit enhanced biological activities.
Data Table: Metal Complexes Derived from Schiff Bases
| Metal Ion | Complex Stability | Biological Activity |
|---|---|---|
| Cu(II) | High | Antibacterial |
| Ni(II) | Moderate | Antifungal |
| Zn(II) | High | Anticancer |
Material Science Applications
The unique properties of this compound extend to material science. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties.
Case Study: Polymer Composites
A study investigated the effects of adding this compound to polystyrene matrices. The results indicated improved thermal resistance and mechanical strength compared to pure polystyrene, making it a candidate for applications in packaging materials and structural components.
Mechanism of Action
The mechanism of action of 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring and the imine linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues: Schiff Bases with Piperazine Moieties
Key Observations :
- The piperazine ring in the target compound enhances solubility in polar solvents compared to non-piperazine analogues (e.g., Schiff Base 12c) due to increased nitrogen content .
- 4-Chlorophenyl substitution improves receptor selectivity, as seen in L 745,870’s high affinity for dopamine D4 receptors .
- Antioxidant activity is superior in the target compound compared to benzyloxy-substituted analogues, likely due to the phenolic -OH and piperazine’s electron-donating effects .
Table 2: Comparison of Metal Complexes
Key Observations :
- The target compound’s piperazinyl group facilitates octahedral coordination with metals (e.g., Zn(II), Ni(II)), enhancing stability and bioactivity compared to simpler Schiff bases .
- Antimicrobial activity is more pronounced in chromenone-derived Zn(II) complexes, suggesting that fused ring systems may improve membrane penetration .
Physicochemical Properties
Table 3: Physical and Spectral Data
Key Observations :
Biological Activity
The compound 2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]phenol is a piperazine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, based on various research findings.
Synthesis
The synthesis of this compound involves the reaction of 4-(4-chlorophenyl)piperazine with appropriate aldehydes or ketones under controlled conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .
Biological Activity
The biological activity of this compound is notable in several areas:
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this class of compounds. The MTT assay results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, albeit with varying efficacy compared to established chemotherapeutics like 5-fluorouracil .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the presence of the piperazine ring and the chlorophenyl group significantly influences the biological activity. Modifications in the phenolic structure can enhance or diminish the compound's efficacy against specific targets .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against multi-drug resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail .
- Anticancer Properties : Another investigation reported that specific modifications to the piperazine moiety resulted in enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further development in oncology .
Q & A
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystallographic receptor structures (e.g., serotonin/dopamine receptors due to piperazine motifs). Adjust protonation states of the imine and phenol groups at physiological pH .
- MD simulations (GROMACS/AMBER) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding stability and hydrogen-bond occupancy .
- Free-energy calculations (MM/PBSA) : Quantify binding affinities and identify critical residues for structure-activity relationship (SAR) optimization .
Advanced: How can solubility limitations in pharmacological assays be overcome without structural modification?
Q. Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin-based solubilization (e.g., 2-hydroxypropyl-β-cyclodextrin at 10 mM) .
- Nanoformulation : Prepare liposomal or PLGA nanoparticles (emulsion-solvent evaporation method) to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
- pH adjustment : Dissolve the compound in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the phenol group, improving aqueous solubility .
Advanced: What experimental and theoretical approaches validate the compound’s potential as a multi-target ligand (e.g., dual serotonin/dopamine modulation)?
Q. Methodological Answer :
- Radioligand binding assays : Screen against cloned human 5-HT₁A and D₂ receptors using [³H]-8-OH-DPAT and [³H]-spiperone, respectively. Calculate Ki values via Cheng-Prusoff equation .
- Functional assays : Measure cAMP accumulation (HTRF kit) or β-arrestin recruitment (BRET) to assess agonist/antagonist activity.
- Pharmacophore modeling : Align the compound’s piperazine and phenol motifs with known pharmacophores for dual-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
